rac-[(1R,2R)-2-(ethoxycarbonyl)cyclopropyl]boronic acid
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Overview
Description
rac-[(1R,2R)-2-(ethoxycarbonyl)cyclopropyl]boronic acid: is a boronic acid derivative with a cyclopropyl group substituted at the boron atom. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-[(1R,2R)-2-(ethoxycarbonyl)cyclopropyl]boronic acid typically involves the reaction of cyclopropyl derivatives with boronic acid reagents. One common method includes the use of cyclopropyl carboxylic acid derivatives, which are reacted with boronic acid under controlled conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to maintain consistency in the product .
Chemical Reactions Analysis
Types of Reactions: rac-[(1R,2R)-2-(ethoxycarbonyl)cyclopropyl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The boronic acid group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are frequently employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while substitution reactions can produce a wide range of substituted cyclopropyl derivatives .
Scientific Research Applications
rac-[(1R,2R)-2-(ethoxycarbonyl)cyclopropyl]boronic acid has several applications in scientific research, including:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials and fine chemicals.
Mechanism of Action
The mechanism of action of rac-[(1R,2R)-2-(ethoxycarbonyl)cyclopropyl]boronic acid involves its interaction with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in biochemical assays and drug design. The cyclopropyl group provides structural rigidity, which can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
rac-[(1R,2R)-2-(ethoxycarbonyl)cyclopropane-1-carboxylic acid]: Similar in structure but lacks the boronic acid group.
rac-[(1R,2R)-2-(ethoxycarbonyl)-2-(propan-2-yl)cyclopropane-1-carboxylic acid]: Contains an additional isopropyl group, which alters its chemical properties.
Properties
Molecular Formula |
C6H11BO4 |
---|---|
Molecular Weight |
157.96 g/mol |
IUPAC Name |
[(1R,2R)-2-ethoxycarbonylcyclopropyl]boronic acid |
InChI |
InChI=1S/C6H11BO4/c1-2-11-6(8)4-3-5(4)7(9)10/h4-5,9-10H,2-3H2,1H3/t4-,5-/m1/s1 |
InChI Key |
DXUUWMRIIMVSNV-RFZPGFLSSA-N |
Isomeric SMILES |
B([C@@H]1C[C@H]1C(=O)OCC)(O)O |
Canonical SMILES |
B(C1CC1C(=O)OCC)(O)O |
Origin of Product |
United States |
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